molecular formula C15H13FN2O2S B5879068 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide

カタログ番号 B5879068
分子量: 304.3 g/mol
InChIキー: HRLDAAVSXDKROY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cell malignancies, as well as inhibition of the tumor microenvironment and immune evasion mechanisms.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 6 hours in mice. It is highly selective for BTK, with minimal off-target effects on other kinases. In addition to its anti-tumor effects, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to enhance the anti-tumor activity of other agents such as rituximab and venetoclax.

実験室実験の利点と制限

One advantage of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potent and selective inhibition of BTK, making it an attractive tool for studying the role of BTK in B-cell malignancies. However, its irreversible binding to BTK may limit its use in certain experiments where reversible inhibition is desired. Additionally, its high potency may require careful dosing to avoid toxicity and off-target effects.

将来の方向性

There are several potential future directions for N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide research. One area of interest is the development of combination therapies that enhance its anti-tumor activity, such as with immune checkpoint inhibitors or other targeted agents. Another area of interest is the investigation of its potential use in other B-cell malignancies beyond CLL and NHL, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors such as N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, and to develop strategies to overcome this resistance.

合成法

The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the desired product, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is greater than 95%.

科学的研究の応用

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent inhibition of BTK activity and downstream signaling pathways. In vitro studies have shown that N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits BTK-mediated phosphorylation of downstream substrates such as PLCγ2 and AKT, leading to decreased cell proliferation and survival in B-cell lymphoma cell lines. In vivo studies have demonstrated efficacy in mouse models of B-cell lymphoma, with significant tumor growth inhibition and prolonged survival.

特性

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLDAAVSXDKROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。